molecular formula C7H6ClN3 B2824041 2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine CAS No. 1557300-23-8

2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine

Cat. No.: B2824041
CAS No.: 1557300-23-8
M. Wt: 167.6
InChI Key: CHQVXDSXESEUNR-UHFFFAOYSA-N
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Description

2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine (CAS 1557300-23-8) is a high-purity chemical compound with the molecular formula C7H6ClN3 and a molecular weight of 167.60 g/mol . This imidazopyridine derivative is characterized by a fused bicyclic structure, featuring a chlorine atom at the 2-position and a methyl group at the 3-position of the imidazole ring, as defined by its SMILES notation: CN1C(Cl)=NC2=C1C=NC=C2 . The chlorine atom makes it a versatile and valuable synthetic intermediate (or building block) in medicinal chemistry and drug discovery research. It is primarily used for the synthesis of more complex molecules, particularly through cross-coupling reactions or nucleophilic substitutions, to create novel compounds for biological screening . As a specialized building block, it is instrumental in the exploration of structure-activity relationships (SAR) and the development of potential pharmacologically active agents. Researchers utilize this compound in strict laboratory settings for scientific purposes only. This product is offered For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-chloro-3-methylimidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-11-6-4-9-3-2-5(6)10-7(11)8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQVXDSXESEUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CN=C2)N=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1557300-23-8
Record name 2-chloro-3-methyl-3H-imidazo[4,5-c]pyridine
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Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions include various substituted imidazopyridines, which can have enhanced biological activities .

Mechanism of Action

The mechanism of action of 2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as GABA A receptors. By binding to these receptors, the compound can modulate neurotransmission, leading to various pharmacological effects. Additionally, it can influence other cellular pathways, including those involved in cancer cell proliferation and immune response .

Comparison with Similar Compounds

Table 1: Key Differences Between Imidazo[4,5-c]pyridine and Imidazo[4,5-b]pyridine Derivatives

Property 2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine
Core Structure Imidazo[4,5-c]pyridine Imidazo[4,5-b]pyridine
Molecular Weight 167.6 g/mol 181.62 g/mol
Selectivity (TYK2/JAK1) Lower Higher (21-fold improvement in matched pairs)
Solubility (DMF) Moderate Moderate to High
Key Reference

Substituent Effects: Chloro vs. Methyl vs. Hydroxyl Groups

  • 4-Chloro-2-hydroxy-1H-imidazo[4,5-c]pyridine (CAS 54221-73-7): The hydroxyl group at position 2 increases polarity, reducing BBB permeability compared to the methyl-substituted analog. This compound’s molecular weight (178.01 g/mol) and hydrogen-bonding capacity make it less suitable for CNS-targeted therapies .
  • 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine : Replacing chlorine with a methyl group (similarity coefficient 0.91 to the target compound) enhances lipophilicity (cLogP ~1.8) but diminishes electrophilic reactivity, affecting interactions with nucleotide-binding domains .

Biological Activity

2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine is a compound of significant interest due to its unique biological properties and potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, biochemical pathways, and relevant research findings.

Target Receptors and Pathways

The compound acts primarily as a positive allosteric modulator of the GABA_A receptor, enhancing the effects of the neurotransmitter GABA. This modulation can lead to increased inhibitory neurotransmission, which is crucial for various neurological functions. Additionally, imidazopyridines have been shown to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation, influencing immune responses and cellular proliferation.

Interactions with Biomolecules

2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine interacts with various enzymes and proteins, affecting multiple cellular pathways. These interactions can lead to alterations in gene expression and enzyme activity, which are critical for maintaining cellular homeostasis.

Table 1: Summary of Biological Activities

Activity TypeDescription
GABA_A ModulationEnhances inhibitory neurotransmission
NF-kappaB ActivationInfluences immune response and cellular proliferation
Enzyme InteractionAlters enzyme activity and gene expression

Research Findings

Case Studies and Experimental Evidence

  • Antiproliferative Activity : In vitro studies have demonstrated that derivatives of imidazo[4,5-b]pyridine exhibit potent antiproliferative effects against various cancer cell lines. For instance, a study reported that a related compound inhibited the growth of HCT116 human colon carcinoma cells with a GI50 value of 2.30 μM .
  • Aurora Kinase Inhibition : Research has highlighted the role of imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases, which are essential in cell division. One derivative showed an IC50 value of 0.162 μM against FLT3 kinase, indicating strong potential for therapeutic applications in cancer treatment .
  • Stability and Metabolism : Stability studies indicated that certain derivatives maintain high stability in mouse liver microsomes, with only 22% metabolism after 30 minutes. This suggests favorable pharmacokinetic properties for further development .

Dosage Effects in Animal Models

Research indicates that the effects of imidazopyridines vary significantly with dosage. Higher doses tend to enhance the biological activity but may also increase toxicity risks. Therefore, careful dose optimization is essential for therapeutic applications.

Synthetic Routes

The synthesis of 2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine typically involves the condensation of pyridine-2,3-diamine with carboxylic acids under oxidative conditions. This method is efficient for producing high yields necessary for both research and industrial applications.

Q & A

Q. What are the recommended synthetic routes and characterization methods for 2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine?

The synthesis typically involves cyclization of precursors such as 3-amino-4-chloropyridine derivatives under controlled conditions. Microwave-assisted synthesis or condensation reactions with appropriate reagents (e.g., diketene or chloro-substituted pyridines) are common . Characterization requires:

  • Nuclear Magnetic Resonance (NMR) : To confirm the imidazo-pyridine backbone and substituent positions.
  • Mass Spectrometry (MS) : For molecular weight verification (e.g., ESI-MS or MALDI-TOF).
  • X-ray Crystallography : Using programs like SHELXL for structural determination .

Q. What safety precautions are essential when handling this compound?

Refer to Safety Data Sheets (SDS) for hazard statements (H302, H315, H319), which indicate toxicity upon ingestion, skin irritation, and eye damage. Key precautions:

  • Use PPE (gloves, goggles) and work in a fume hood.
  • Avoid inhalation or direct contact; store at -20°C for stability .

Q. How can analytical techniques resolve purity and structural ambiguities?

  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% as per CAS 214778-28-6) .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., C-Cl stretching at ~550 cm⁻¹).
  • UV-Vis Spectroscopy : Monitor electronic transitions (λmax ~244–300 nm) .

Advanced Questions

Q. How can computational methods like DFT optimize reaction pathways?

Density Functional Theory (DFT) at B3LYP/6-31G(d,p) level predicts vibrational modes, bond lengths, and reaction intermediates. For example:

  • Potential Energy Distributions (PED) : Analyze vibrational normal modes of methyl and chloro substituents .
  • Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to optimize cyclization yields .

Q. What strategies improve synthetic yield in multi-step reactions?

  • Catalytic Systems : Use Pd/C or CuI for coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
  • Continuous Flow Reactors : Enhance efficiency and reduce side products in industrial-scale synthesis .
  • Temperature Control : Maintain 80–100°C during cyclization to prevent decomposition .

Q. How does crystallographic analysis resolve structural ambiguities?

  • SHELX Software : Refine high-resolution data to determine bond angles (e.g., C-N-C ~123°) and torsional strains .
  • Twinned Data Handling : SHELXL accommodates twinning in crystals, common in imidazo-pyridines .

Q. What structural modifications enhance biological activity in analogs?

Substituent effects are critical:

Analog Modification Activity
4-Chloro-2-(2-methylphenyl)Chlorophenyl groupAntiviral
5-Bromo-3-methylisoxazoloBromine substitutionEnhanced reactivity
2-Amino derivativesAmino groupImproved pharmacokinetics

Q. How do conflicting biological activity data arise, and how can they be resolved?

Discrepancies may stem from:

  • Assay Variability : Use standardized protocols (e.g., IC50 in kinase inhibition assays).
  • Solubility Differences : Pre-treat compounds with DMSO <1% to avoid false negatives .
  • Metabolic Stability : Perform hepatic microsome studies to assess degradation .

Methodological Notes

  • References : Prioritized peer-reviewed journals (e.g., Acta Crystallographica) and validated databases (PubChem, SHELX documentation).

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